molecular formula C9H7NO3 B184210 6-Methoxyindoline-2,3-dione CAS No. 52351-75-4

6-Methoxyindoline-2,3-dione

Cat. No.: B184210
CAS No.: 52351-75-4
M. Wt: 177.16 g/mol
InChI Key: MOJHIZLOKWRPIS-UHFFFAOYSA-N
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Description

6-Methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H7NO3. It is a derivative of indoline-2,3-dione, where a methoxy group is substituted at the 6th position of the indoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxyindoline-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 6-methoxyindole with an oxidizing agent. For example, 6-methoxyindole can be oxidized using potassium permanganate or other suitable oxidizing agents to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxyindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-methoxyindoline-2,3-dione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyindoline-2,3-dione
  • 7-Methoxyindoline-2,3-dione
  • 5-Bromoisatin
  • 5-Fluoroisatin
  • 7-Chloroisatin

Uniqueness

6-Methoxyindoline-2,3-dione is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with biological targets and its overall pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHIZLOKWRPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438853
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52351-75-4
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable advantage of using methanesulfonic acid in the synthesis of 6-methoxyisatin?

A1: Recent research [] highlights that utilizing methanesulfonic acid instead of the conventional concentrated sulfuric acid in the cyclization step of 6-methoxyisatin synthesis offers significant advantages. This modification results in milder reaction conditions (80°C for 30 minutes) and a notably improved yield of 81.24%. This improved synthesis makes large-scale production of 6-methoxyisatin more feasible.

Q2: Besides its role as a synthetic precursor, has 6-methoxyisatin been identified in natural sources?

A2: Yes, 6-methoxyisatin has been recently discovered in nature. Research [] identified 6-methoxyisatin as a new natural pigment, alongside its close analog 6-hydroxy-5-methoxyisatin, in extracts from both terrestrial and marine Streptomyces bacteria. These findings suggest a potential biological role for this compound and open avenues for exploring its bioactivity.

Q3: Has 6-methoxyisatin been found in plants?

A3: While 6-methoxyisatin itself hasn't been directly isolated from plants in the presented research, a closely related compound, 6-methoxyindoline-2,3-dione, has been found in Capparis himalayensis []. This suggests the potential presence of 6-methoxyisatin or its derivatives in other plant species, prompting further phytochemical investigations.

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